molecular formula C18H16BrN3O B11295525 N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide

N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11295525
M. Wt: 370.2 g/mol
InChI Key: AVIBHEKFRPXEAM-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Benzylation and Methylation: The benzyl group and the methyl group can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and pyrazole moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide: This compound shares structural similarities but has a furan ring instead of a pyrazole ring.

    N-benzyl-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide: This compound has a cyanoacrylamide group instead of a carboxamide group.

Uniqueness

N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its pyrazole ring and bromophenyl group confer distinct reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

N-benzyl-3-(4-bromophenyl)-N-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16BrN3O/c1-22(12-13-5-3-2-4-6-13)18(23)17-11-16(20-21-17)14-7-9-15(19)10-8-14/h2-11H,12H2,1H3,(H,20,21)

InChI Key

AVIBHEKFRPXEAM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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